1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone
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Overview
Description
1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone is a compound that belongs to the class of quinoxaline derivatives Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of quinoxaline derivatives with piperazine. One common method is the condensation of 2-chloroquinoxaline with piperazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an antagonist or agonist at certain receptors, such as dopamine or serotonin receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse pharmacological properties.
Cinnoline: A related compound with similar structural features and biological activities.
Uniqueness
1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoxaline and piperazine moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(4-quinoxalin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C14H16N4O/c1-11(19)17-6-8-18(9-7-17)14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10H,6-9H2,1H3 |
InChI Key |
KCJAXVQNKAMKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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